molecular formula C7H5IN2 B8398323 2-(3-Iodopyridin-2-yl)acetonitrile

2-(3-Iodopyridin-2-yl)acetonitrile

Cat. No.: B8398323
M. Wt: 244.03 g/mol
InChI Key: VCRCWBWYOJAVIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Iodopyridin-2-yl)acetonitrile is a pyridine-based nitrile derivative characterized by an iodine substituent at the 3-position of the pyridine ring and an acetonitrile group at the 2-position. These compounds are pivotal in organic synthesis, particularly as precursors for pharmaceuticals, agrochemicals, and heterocyclic frameworks like indoles, triazoles, and pyrimidines .

The iodine substituent introduces steric bulk and polarizability, influencing electronic properties and reactivity. Such derivatives are typically synthesized via nucleophilic substitution or coupling reactions, with characterization via NMR, IR, and X-ray crystallography (using tools like SHELX ).

Properties

Molecular Formula

C7H5IN2

Molecular Weight

244.03 g/mol

IUPAC Name

2-(3-iodopyridin-2-yl)acetonitrile

InChI

InChI=1S/C7H5IN2/c8-6-2-1-5-10-7(6)3-4-9/h1-2,5H,3H2

InChI Key

VCRCWBWYOJAVIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CC#N)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Effects

The table below summarizes key structural analogs of 2-(3-Iodopyridin-2-yl)acetonitrile, highlighting substituent variations and their impacts:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
2-(3-Aminopyridin-2-yl)acetonitrile -NH₂ at pyridine 3-position 147.13 (estimated) Precursor for heterocyclic synthesis
2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile -Cl, -CH₃ at pyridine 6/2-positions 166.61 Agrochemical intermediates
2-(4-Fluoropyridin-2-yl)acetonitrile -F at pyridine 4-position 136.13 Pharmaceutical building block
2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile -Cl, -CF₃, aryl substituents 331.12 High reactivity in cross-coupling
2-(6-Chloropyridazin-3-yl)-2-(3-methylphenyl)acetonitrile -Cl, -CH₃-Ph substituents 259.71 Ligand in coordination chemistry

Key Observations:

  • Electron-Withdrawing Groups (EWGs): Halogens (Cl, F) and CF₃ groups enhance electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions. For example, 2-(4-fluoropyridin-2-yl)acetonitrile is used in drug synthesis due to fluorine’s metabolic stability .
  • Steric Effects: Bulky substituents like iodine (in the target compound) or aryl groups (e.g., in ) may hinder reaction kinetics but improve selectivity in heterocyclic formation .
  • Electronic Distribution: DFT studies on related compounds (e.g., imidazo[4,5-b]pyridines) reveal that HOMO-LUMO gaps and charge density distributions are highly substituent-dependent. Iodine’s polarizability could lower the LUMO energy, enhancing reactivity in electron-deficient systems .

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